N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is a complex organic compound that belongs to the benzothiazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide typically involves the coupling of 2-aminobenzothiazole with a substituted benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like chloroform . The reaction conditions may vary, but common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Microwave irradiation: This method can be used to accelerate the reaction and improve yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. Techniques such as one-pot multicomponent reactions and molecular hybridization are commonly employed .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit the activity of certain enzymes, such as DprE1 in Mycobacterium tuberculosis . This inhibition disrupts essential biological pathways, leading to the compound’s antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
N’-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Benzothiazole-based sulfonamides: These compounds are studied for their potential as enzyme inhibitors and antimicrobial agents.
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichloro and methoxy groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C21H14Cl2N2O2S |
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Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C21H14Cl2N2O2S/c1-27-19-15(10-13(22)11-16(19)23)20(26)24-14-6-4-5-12(9-14)21-25-17-7-2-3-8-18(17)28-21/h2-11H,1H3,(H,24,26) |
InChI Key |
CDYDMNPTWIGQSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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